molecular formula C11H20N2O2 B11889220 Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B11889220
M. Wt: 212.29 g/mol
InChI Key: XJACCJHORRQXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves the reaction of octahydro-1,6-naphthyridine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents include alkyl halides and aryl halides.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic compound with significant potential in pharmacological applications. Its unique structure, characterized by a naphthyridine core, contributes to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O₃, with a molecular weight of approximately 226.27 g/mol. The compound features an ethyl ester functional group and a carboxylate moiety, which enhance its reactivity and biological potential. The saturated nature of the octahydro group increases stability compared to unsaturated analogs.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₃
Molecular Weight226.27 g/mol
Structural FeaturesBicyclic naphthyridine core
Stereochemistry4aS, 8aR configuration

Biological Activities

Research indicates that this compound exhibits multiple pharmacological activities:

  • Antimicrobial Activity : Compounds with naphthyridine scaffolds often demonstrate antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have indicated that it may affect pathways involved in tumor growth and metastasis .
  • Enzyme Interaction : this compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies on human colorectal carcinoma cells (SW620) showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This suggests that the compound may inhibit cancer cell proliferation through apoptosis induction .

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : It could modulate receptor activity associated with cell signaling pathways that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other naphthyridine derivatives:

Compound NameBiological ActivityUnique Features
Ethyl (4aR,8aR)-2-oxooctahydro-1,6-naphthyridineAntimicrobialDifferent stereochemistry affects activity profile
Ethyl 2-thioxooctahydro-1,6-naphthyridineAnticancerSulfur substitution alters reactivity
Ethyl 3-hydrazinyl-3-oxopropanoateAntimicrobialFocus on hydrazine functionality

This table illustrates how variations in molecular structure and stereochemistry can lead to differences in biological activity.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

ethyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h9-10,12H,2-8H2,1H3

InChI Key

XJACCJHORRQXAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.